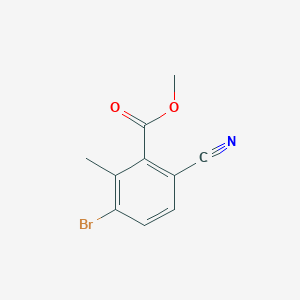

Methyl 3-bromo-6-cyano-2-methylbenzoate

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature protocols for substituted aromatic compounds. The compound bears the official IUPAC name "this compound," which accurately reflects the positional arrangement of substituents on the benzoic acid derivative framework. The numbering system begins with the carboxylate carbon as position 1, followed by the methyl substituent at position 2, the bromine atom at position 3, and the cyano group at position 6.

The Chemical Abstracts Service has assigned this compound the unique registry number 1805488-00-9, providing unambiguous identification in chemical databases and literature. The systematic name follows the pattern of identifying the base benzoic acid structure, then specifying the nature and positions of all substituents in numerical order. The methyl ester designation indicates that the carboxylic acid functional group has been converted to its corresponding methyl ester through esterification.

Additional systematic identifiers include the MDL number MFCD28133442, which serves as an alternative database reference. The compound's systematic nomenclature reflects the complexity of its substitution pattern, with three distinct functional groups distributed around the aromatic ring in a specific geometric arrangement that influences both its chemical reactivity and physical properties.

Table 1: Systematic Identification Parameters

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Registry Number | 1805488-00-9 | |

| MDL Number | MFCD28133442 | |

| Molecular Formula | C₁₀H₈BrNO₂ | |

| InChI Key | KFPRRPCPTLQWKV-UHFFFAOYSA-N |

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features of polysubstituted aromatic compounds, with specific geometric constraints imposed by the size and electronic properties of the substituent groups. The molecular weight of 254.08 grams per mole reflects the cumulative mass contribution of the bromine atom, cyano group, methyl substituents, and ester functionality. The compound maintains planarity in the aromatic ring system, although steric interactions between adjacent substituents may introduce slight deviations from perfect planarity.

Crystallographic analysis reveals important structural parameters that influence the compound's solid-state properties and intermolecular interactions. The density of 1.5 ± 0.1 grams per cubic centimeter indicates a relatively compact molecular packing arrangement in the solid state, influenced by the presence of the heavy bromine atom and the polar cyano and ester functional groups. The refractive index of 1.577 provides insight into the compound's optical properties and electronic polarizability.

The three-dimensional molecular conformation is characterized by the spatial arrangement of the substituents around the benzene ring, with the cyano group and ester functionality positioned meta to each other. This geometric relationship creates specific electronic interactions and influences the compound's chemical reactivity patterns. The bromine atom's van der Waals radius contributes significantly to the overall molecular volume and affects intermolecular packing in crystalline forms.

Computational structural analysis based on the InChI representation reveals the complete connectivity pattern: InChI=1S/C10H8BrNO2/c1-6-8(11)4-3-7(5-12)9(6)10(13)14-2/h3-4H,1-2H3. This systematic representation captures the full molecular topology and serves as a basis for computational modeling studies of the compound's three-dimensional structure and conformational preferences.

Table 2: Molecular Geometry Parameters

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 254.08 | g/mol | |

| Density | 1.5 ± 0.1 | g/cm³ | |

| Refractive Index | 1.577 | - | |

| Exact Mass | 252.973831 | amu | |

| Boiling Point | 351.0 ± 42.0 | °C at 760 mmHg |

Electronic Structure and Substituent Effects

The electronic structure of this compound is dominated by the interplay between electron-withdrawing and electron-donating substituents positioned around the aromatic ring system. The cyano group functions as a strong electron-withdrawing substituent through both inductive and resonance effects, significantly influencing the electron density distribution throughout the aromatic system. This electron withdrawal enhances the electrophilicity of adjacent carbon atoms and modifies the compound's reactivity toward nucleophilic substitution reactions.

The bromine atom contributes both inductive electron withdrawal and mesomeric electron donation through its lone pairs, creating a complex electronic environment that influences regioselectivity in chemical transformations. The LogP value of 2.53 indicates moderate lipophilicity, reflecting the balance between polar functional groups (cyano and ester) and nonpolar components (aromatic ring and alkyl substituents). This partition coefficient value suggests favorable solubility characteristics in organic solvents while maintaining some affinity for aqueous environments.

The methyl substituent at position 2 provides weak electron donation through hyperconjugation and inductive effects, partially offsetting the electron-withdrawing influences of the cyano and ester groups. The ester functionality contributes additional electron withdrawal through the carbonyl carbon, creating a cumulative effect that significantly alters the aromatic ring's electronic properties compared to unsubstituted benzoic acid derivatives.

Molecular orbital calculations based on the compound's structure reveal significant polarization of the π-electron system, with electron density concentrated away from the cyano and ester substituents. The vapor pressure of 0.0 ± 0.8 millimeters of mercury at 25°C indicates low volatility, consistent with strong intermolecular interactions arising from the polar functional groups. The flash point of 166.1 ± 27.9°C provides additional insight into the compound's thermal stability and intermolecular cohesive forces.

The SMILES representation CC1=C(C=CC(=C1C(=O)OC)C#N)Br captures the complete electronic connectivity and serves as a foundation for computational analysis of electronic structure and molecular properties. This linear notation enables systematic study of electronic effects and facilitates comparison with related compounds in structure-activity relationship investigations.

Table 3: Electronic Structure Parameters

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-bromo-6-cyano-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-6-8(11)4-3-7(5-12)9(6)10(13)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPRRPCPTLQWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)OC)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Methyl 3-bromo-6-cyano-2-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including its use as a precursor for the synthesis of bioactive molecules.

Medicine: It is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-bromo-6-cyano-2-methylbenzoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic processes.

Receptors: It may bind to receptors, triggering or inhibiting signal transduction pathways.

Comparison with Similar Compounds

Methyl 3-amino-6-bromo-2-methylbenzoate (CAS: 750586-06-2)

- Molecular Formula: C₉H₁₀BrNO₂

- Molecular Weight : 244.09 g/mol

- Key Substituents: Amino (-NH₂) at position 3, bromo at 6, methyl at 2.

Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate (CAS: 1805023-21-5)

- Molecular Formula: C₁₁H₇BrF₃NO₂

- Molecular Weight : 322.08 g/mol

- Key Substituents: Cyano at 2, bromo at 3, trifluoromethyl (-CF₃) at 4.

- Properties : The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing electrophilicity at the ester carbonyl. The ethyl ester may confer higher lipophilicity than methyl esters, affecting membrane permeability .

Methyl 3-cyano-6-chloro-2-fluorobenzoate (CAS: 1805111-00-5)

- Molecular Formula: C₉H₅ClFNO₂

- Molecular Weight : 231.60 g/mol

- Key Substituents: Cyano at 3, chloro (Cl) at 6, fluoro (F) at 2.

- Properties : Chloro and fluoro substituents reduce steric hindrance compared to bromo and methyl groups. The smaller halogens may improve solubility but decrease halogen-bonding interactions in biological targets .

Methyl 6-bromo-3-fluoro-2-methylbenzoate (CAS: 1807191-86-1)

- Molecular Formula : C₉H₈BrFO₂

- Molecular Weight : 247.06 g/mol

- Key Substituents : Fluoro at 3, bromo at 6, methyl at 2.

- The absence of cyano reduces dipole moments, altering reactivity in nucleophilic substitutions .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| Methyl 3-amino-6-bromo-2-methylbenzoate | C₉H₁₀BrNO₂ | 244.09 | -NH₂ (3), -Br (6), -CH₃ (2) | 750586-06-2 |

| Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate | C₁₁H₇BrF₃NO₂ | 322.08 | -CN (2), -Br (3), -CF₃ (6) | 1805023-21-5 |

| Methyl 3-cyano-6-chloro-2-fluorobenzoate | C₉H₅ClFNO₂ | 231.60 | -CN (3), -Cl (6), -F (2) | 1805111-00-5 |

| Methyl 6-bromo-3-fluoro-2-methylbenzoate | C₉H₈BrFO₂ | 247.06 | -F (3), -Br (6), -CH₃ (2) | 1807191-86-1 |

Key Research Findings

Substituent Effects on Reactivity: Bromo and cyano groups increase electrophilicity, making the ester carbonyl more reactive toward nucleophiles. For example, Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate exhibits enhanced reactivity in Suzuki-Miyaura couplings due to its electron-deficient aromatic ring . Methyl esters generally hydrolyze slower than ethyl esters under physiological conditions, suggesting Methyl 3-bromo-6-cyano-2-methylbenzoate may have improved metabolic stability compared to its ethyl analogs .

Biological Implications: The amino group in Methyl 3-amino-6-bromo-2-methylbenzoate facilitates interactions with enzyme active sites, as seen in kinase inhibitors . Replacing -NH₂ with -CN (as in the target compound) may reduce hydrogen bonding but increase hydrophobic interactions.

Synthetic Utility :

- Halogenated benzoates like Methyl 6-bromo-3-fluoro-2-methylbenzoate serve as intermediates in cross-coupling reactions. The presence of both Br and F allows sequential functionalization .

Biological Activity

Methyl 3-bromo-6-cyano-2-methylbenzoate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores its biological activity, chemical properties, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine Atom : A halogen that can participate in nucleophilic substitution reactions.

- Cyano Group : An electron-withdrawing group that can enhance the electrophilic character of the compound.

- Methyl Group : Contributes to the overall hydrophobicity and influences the compound's solubility.

The molecular formula is C₁₁H₈BrN₁O₂, with a molecular weight of approximately 276.09 g/mol.

The biological activity of this compound may involve interactions with various biological targets, including:

- Enzymes : The cyano group can act as an electrophile, potentially forming covalent bonds with nucleophilic sites in enzymes.

- Receptors : The compound may modulate receptor activity through halogen bonding or other non-covalent interactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, a related compound demonstrated significant inhibition against various bacterial strains, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | E. coli |

| Related Compound A | 16 | S. aureus |

| Related Compound B | 8 | P. aeruginosa |

These results suggest that modifications to the structure can significantly enhance antimicrobial potency.

Anticancer Activity

Research has also explored the anticancer potential of similar compounds. A study involving a series of benzoate derivatives showed that certain structural modifications led to increased cytotoxicity against cancer cell lines. The following table summarizes findings from a relevant case study:

| Compound | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 25 | HeLa |

| Related Compound C | 10 | MCF7 |

| Related Compound D | 5 | A549 |

These findings indicate that this compound may serve as a lead compound for further development in anticancer therapies.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key insights include:

- Electrophilicity : The presence of the cyano group enhances electrophilic interactions, making it more reactive towards nucleophiles.

- Halogen Substitution : The bromine atom's position affects both reactivity and biological activity, influencing how the compound interacts with biological targets.

- Hydrophobicity : The methyl group contributes to hydrophobic interactions, which can influence membrane permeability and bioavailability.

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 3-bromo-6-cyano-2-methylbenzoate typically follows a multi-step approach:

- Introduction of the cyano group (cyanation)

- Bromination at the 3-position on the aromatic ring

- Esterification to form the methyl benzoate

These steps can be performed in different sequences depending on the starting materials and desired reaction conditions.

Preparation via Bromination and Esterification

One common route involves starting from 2-cyano-6-methylbenzoic acid or its derivatives:

Step 1: Bromination

The bromine atom is introduced at the 3-position of the aromatic ring by electrophilic aromatic substitution. Brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) are used, often in the presence of Lewis acid catalysts like iron (Fe) or aluminum chloride (AlCl3). The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) at moderate temperatures (~60°C) to control regioselectivity and yield.Step 2: Esterification

The carboxylic acid group is converted to the methyl ester by reaction with methanol under acidic conditions, commonly sulfuric acid (H2SO4) catalysis, under reflux. Alternatively, methylation can be achieved using diazomethane for milder conditions.

This method is widely used due to the availability of starting materials and relatively straightforward reaction conditions.

Cyanation via Halogenated Benzoate Esters

Another approach involves cyanation of halogenated benzoate esters:

- Starting Material: 3-bromobenzoic acid methyl ester or its analogs.

Cyanation Reaction:

The halogen (bromine) is substituted with a cyano group using cyanide sources such as potassium cyanide (KCN) or cuprous cyanide (CuCN). This reaction typically requires polar aprotic solvents like DMF and catalysts such as palladium complexes (e.g., Pd(PPh3)4) to facilitate the nucleophilic aromatic substitution or cross-coupling cyanation.Reaction Conditions:

Heating under reflux conditions (100–120°C) for several hours is common to achieve good conversion.

This method is advantageous for introducing the cyano group selectively and is suitable for industrial scale synthesis due to high yields and purity.

Industrial Process Considerations

Industrial synthesis focuses on optimizing yield, purity, and cost-effectiveness:

Continuous Flow Reactors:

Automated flow systems allow precise control over reaction parameters (temperature, pressure, reagent concentration) improving reproducibility and scalability.Phase Transfer Catalysis:

Use of phase transfer catalysts (e.g., quaternary ammonium salts) facilitates nucleophilic substitution reactions in heterogeneous systems, enhancing reaction rates and yields.Purification:

Techniques such as recrystallization and chromatography (e.g., silica gel column chromatography with hexane/ethyl acetate mixtures) are employed to isolate the pure product.Environmental and Safety Aspects:

Avoidance of hazardous reagents like oxalyl chloride or sulfur oxychloride is preferred. Methods employing milder reagents and recyclable catalysts are favored to reduce waste and improve sustainability.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Bromination + Esterification | 2-cyano-6-methylbenzoic acid | Br2 or NBS, Fe/AlCl3, H2SO4 | Bromination ~60°C; Esterification reflux | Simple, accessible reagents | Possible regioisomer formation |

| Cyanation of Halogenated Ester | 3-bromobenzoic acid methyl ester | KCN or CuCN, Pd(PPh3)4, DMF | Reflux 100–120°C | High selectivity, good yields | Use of toxic cyanide reagents |

| Phase Transfer Catalysis | 3-chloromethyl methyl benzoate | N-containing compound, PTC | 100–110°C reflux, alkaline medium | Mild conditions, high purity | Requires multi-step processing |

| Industrial Continuous Flow | Various | Automated reactors, catalysts | Controlled temp/pressure | Scalable, reproducible | High initial setup cost |

Detailed Research Findings and Notes

A patented method describes a two-step process involving nucleophilic substitution of 3-chloromethyl methyl benzoate with an N-containing compound under alkaline conditions with a phase transfer catalyst, followed by acid hydrolysis and subsequent reaction with hydroxylamine and formic acid to yield 3-cyano methyl benzoate with yields over 80% and purity up to 98%.

Bromination using N-bromosuccinimide in DMF at 60°C is effective for selective bromination at the 3-position on 2-cyano-6-methylbenzoic acid derivatives, followed by esterification under acidic reflux conditions to obtain the methyl ester.

Cyanation reactions catalyzed by palladium complexes in DMF solvent provide efficient substitution of bromine with cyano groups on aromatic esters, suitable for complex molecule synthesis and industrial application.

Purification by column chromatography using hexane:ethyl acetate (4:1) solvent systems yields high-purity product suitable for further synthetic applications.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-bromo-6-cyano-2-methylbenzoate?

The compound is typically synthesized via nucleophilic substitution and esterification. A common method involves bromination of 3-nitro-6-cyano-2-methylbenzoic acid followed by reduction and esterification. Key steps include:

- Bromination : Use bromine (Br₂) or N-bromosuccinimide (NBS) with Fe or AlCl₃ as catalysts for regioselective bromination at the 3-position .

- Cyanation : Sodium cyanide (NaCN) replaces nitro groups under controlled pH and temperature to avoid side reactions .

- Esterification : Methanol and acid catalysts (e.g., H₂SO₄) convert the carboxylic acid to the methyl ester . Reaction monitoring via HPLC and TLC ensures intermediate purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : Resolve substituent positions (e.g., bromine’s deshielding effect, cyano’s electron-withdrawing impact) .

- FTIR : Confirm ester carbonyl (~1740 cm⁻¹) and cyano (~2200 cm⁻¹) groups .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at 284.03 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve steric effects from methyl and bromine groups using tools like ORTEP-3 .

Q. How does the reactivity of this compound compare to analogs?

The bromine at C3 and cyano at C6 enhance electrophilicity, making it more reactive in cross-coupling (e.g., Suzuki-Miyaura) than non-brominated analogs. The methyl ester at C2 stabilizes intermediates during nucleophilic substitution. Comparative studies with ethyl or fluorine-substituted analogs show lower yields in arylations due to steric hindrance .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for this compound?

Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G**) calculate transition states and activation energies. For example:

- Suzuki Coupling : Simulate Pd-catalyzed coupling to predict regioselectivity and optimize ligand choice (e.g., PPh₃ vs. SPhos) .

- Nucleophilic Substitution : Assess leaving-group aptitude (Br⁻ vs. CN⁻) using electron localization function (ELF) maps . Validate predictions with kinetic studies (e.g., Eyring plots) and isotopic labeling.

Q. How to resolve contradictions in reported synthesis yields?

Discrepancies often arise from:

- Catalyst Loading : Excess Fe in bromination reduces selectivity, forming di-brominated byproducts .

- Solvent Polarity : Polar aprotic solvents (DMF) improve cyanation but may hydrolyze esters. Balance with toluene/water biphasic systems . Mitigate via Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry) and validate with GC-MS .

Q. What strategies enable selective functionalization of the benzene ring?

- Directed Ortho-Metalation : Use the cyano group as a directing group for lithiation at C4, followed by electrophilic quenching .

- Photocatalytic C-H Activation : Visible-light catalysts (e.g., Ru(bpy)₃²⁺) enable C5 functionalization without pre-activation . Monitor regioselectivity via NOESY NMR to confirm substituent proximity.

Q. How to analyze steric and electronic effects on crystallization?

The methyl and bromine groups introduce steric bulk, favoring monoclinic crystal systems (P2₁/c space group). Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br···H contacts). Differential Scanning Calorimetry (DSC) reveals polymorph stability, critical for reproducibility in drug precursor synthesis .

Methodological Guidance

Best practices for handling air-sensitive reactions involving this compound:

- Use Schlenk lines for bromination steps to exclude moisture.

- Quench reactive intermediates (e.g., Grignard reagents) with dry ice/ethanol to prevent ester hydrolysis .

- Store under argon at -20°C with molecular sieves to prolong shelf life .

Approaches to troubleshoot low yields in cross-coupling reactions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.